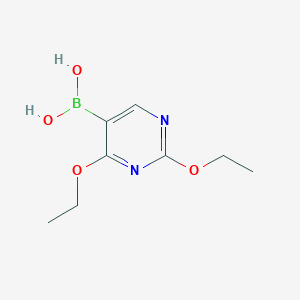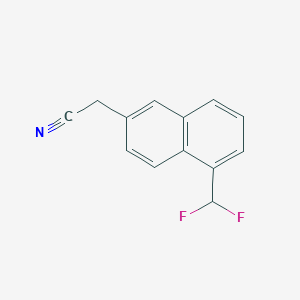
1-(Difluoromethyl)naphthalene-6-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)naphthalene-6-acetonitrile is a chemical compound with the molecular formula C13H9F2N and a molecular weight of 217.21 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a naphthalene ring, which is further connected to an acetonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(Difluoromethyl)naphthalene-6-acetonitrile involves several steps. One common method includes the reaction of naphthalene derivatives with difluoromethylating agents under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Difluoromethyl)naphthalene-6-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(Difluoromethyl)naphthalene-6-acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)naphthalene-6-acetonitrile involves its interaction with specific molecular targets. The difluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
1-(Difluoromethyl)naphthalene-6-acetonitrile can be compared with other similar compounds, such as:
1-(Trifluoromethyl)naphthalene-6-acetonitrile: This compound has a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
1-(Chloromethyl)naphthalene-6-acetonitrile: The presence of a chloromethyl group results in distinct chemical behavior compared to the difluoromethyl derivative.
Properties
Molecular Formula |
C13H9F2N |
|---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-[5-(difluoromethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2N/c14-13(15)12-3-1-2-10-8-9(6-7-16)4-5-11(10)12/h1-5,8,13H,6H2 |
InChI Key |
QWDXNRUVCYMOJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC#N)C(=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



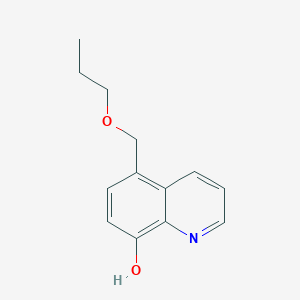
![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B11891389.png)
![4-Ethoxyoxazolo[4,5-c]quinoline](/img/structure/B11891399.png)
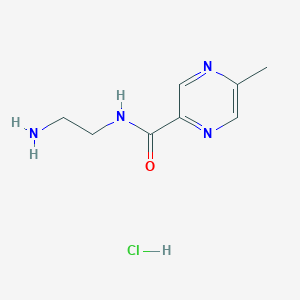
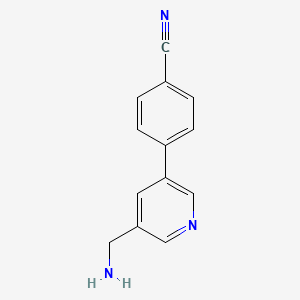
![1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone](/img/structure/B11891416.png)
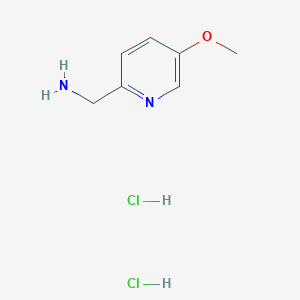
![1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo-](/img/structure/B11891422.png)

![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11891432.png)

